![molecular formula C14H11N3O2S B5534550 N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5534550.png)

N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

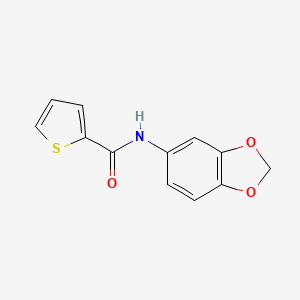

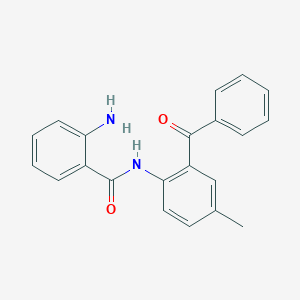

“N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide” is a complex organic compound. It contains a furyl group (a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen), a thiadiazol group (a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom), and a benzamide group (a benzene ring attached to an amide group) .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact process would depend on the specific reactions used. For example, a similar compound, 2-amino-5-(2-furyl)-1,3,4-thiadiazole, can be synthesized from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For instance, the amide group might participate in condensation reactions, while the thiadiazol group could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Some potential properties could include its solubility in various solvents, melting point, boiling point, and reactivity with other chemicals .科学研究应用

Organic Synthesis and Specialty Polymers

The compound’s derivatives serve as valuable starting materials for various applications. Notably, they find use in the synthesis of organic dyes, personal care products, and specialty polymers. These applications benefit from the unique properties conferred by the furyl and thiadiazole moieties .

Bactericides, Pesticides, and Fungicides

Triazoles and their derivatives, including those containing the furyl group, exhibit potent antimicrobial properties. Researchers have explored their effectiveness as bactericides, pesticides, and fungicides. The 1,2,3-triazole nucleus, present in some derivatives, also shows promise in diverse pharmacological activities, such as analgesic, antiasthmatic, diuretic, antihypertensive, and anti-inflammatory effects .

Antioxidant and Biological Efficacy

Cyclic compounds derived from 2-furfural mercaptan, including oxazole and triazoles, have been synthesized and evaluated. These derivatives demonstrate biological efficacy and antioxidant activity. Comparisons with standard drugs and ascorbic acid highlight their potential applications .

Challenges in Ureolytic Microorganisms

In the context of combating ureolytic microorganisms, heterocyclic compounds play a crucial role. Among these, thioureas, triazoles, and thiadiazoles have been designed to address microbial challenges. The furyl-containing derivatives contribute to this ongoing effort .

Pharmaceutical Prospects

While specific applications are still emerging, the unique structural features of N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide make it an intriguing candidate for further exploration in drug discovery. Its potential as a pharmacophore or scaffold warrants investigation .

作用机制

Target of Action

A structurally similar compound, { [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, targets the proteinaldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is implicated in the development of complications of diabetes mellitus .

Biochemical Pathways

If it indeed targets aldose reductase like its structurally similar compound, it could affect thepolyol pathway . This pathway is involved in glucose metabolism, and its dysregulation can lead to various complications in diabetic patients .

Result of Action

If it acts similarly to its structurally related compound, it could potentially inhibit aldose reductase, thereby modulating glucose metabolism and potentially mitigating some complications of diabetes .

安全和危害

未来方向

属性

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c1-9-5-2-3-6-10(9)12(18)15-14-17-16-13(20-14)11-7-4-8-19-11/h2-8H,1H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHOORHOKCUQIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-[(2,2-dimethylpropanoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5534470.png)

![3-methyl-5-[(2,3,6-trichlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5534474.png)

![2-butyl-8-[(5-methoxy-4-oxo-4H-pyran-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5534496.png)

![3-isopropoxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B5534521.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methylpropanamide](/img/structure/B5534538.png)

![2-(3-methylphenyl)-5-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5534543.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]cyclopentanecarboxamide](/img/structure/B5534547.png)

![2-[4-(4-morpholinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5534555.png)